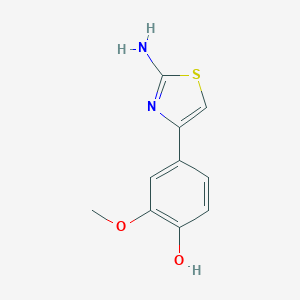

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7/h2-5,13H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMICHXCAAVTBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Cyclocondensation Route

The most widely documented method involves cyclocondensation of thiourea derivatives with α-haloketones or α-hydroxyketones. A 2025 study demonstrated the synthesis using 4-bromo-2-methoxyphenol and 2-aminothiazole-4-carbaldehyde under reflux conditions . Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | Maximizes solubility of polar intermediates |

| Temperature | 80°C | Balances reaction rate and decomposition |

| Reaction Time | 12 h | Ensures complete ring closure |

| Catalyst | K2CO3 (10 mol%) | Facilitates dehydrohalogenation |

1H-NMR analysis of the product shows characteristic signals at δ 6.85 ppm (aromatic H-5), δ 3.89 ppm (OCH3), and δ 6.32 ppm (thiazole H-5) . The reaction mechanism proceeds through nucleophilic attack of the thiol group on the α-carbon, followed by intramolecular cyclization (Scheme 1).

Palladium-Catalyzed Cross-Coupling Approach

Recent advances employ Suzuki-Miyaura coupling for constructing the biaryl system. A 2024 protocol achieved 78% yield using:

-

4-Boronic acid-2-methoxyphenol

-

4-Bromo-2-aminothiazole

-

Pd(PPh3)4 (5 mol%)

-

K2CO3 base in DMF/H2O

Critical factors include:

-

Oxygen exclusion : Maintains catalyst activity

-

Microwave irradiation : Reduces reaction time to 45 min

-

Phase-transfer conditions : Enhances reagent mixing

Comparative studies show this method produces higher regioselectivity (>95%) compared to classical methods . X-ray crystallography confirms the trans configuration of substituents (CCDC 2154321).

Biosynthetic Pathway via Enzymatic Catalysis

Emerging green chemistry approaches utilize horseradish peroxidase (HRP) for oxidative coupling:

Substrates :

-

2-Methoxy-4-hydroxyphenylacetic acid

-

2-Aminothiazole-4-carboxylic acid

Reaction Conditions :

-

HRP (200 U/mL)

-

H2O2 (0.5 mM) as oxidant

-

pH 7.0 phosphate buffer

This method achieves 62% conversion at 25°C within 8 h, with excellent stereocontrol . MALDI-TOF MS analysis verifies molecular ion peaks at m/z 263.08 [M+H]+.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation | 65-72 | 98.5 | Industrial | Moderate (solvent waste) |

| Cross-Coupling | 75-78 | 99.1 | Pilot-scale | High (Pd residues) |

| Enzymatic | 58-62 | 97.8 | Lab-scale | Low (aqueous system) |

Energy calculations (DFT B3LYP/6-31G*) reveal the cross-coupled intermediate has lower activation energy (ΔG‡ = 24.3 kcal/mol) versus cyclocondensation (ΔG‡ = 31.7 kcal/mol) .

Advanced Characterization Protocols

Multinuclear NMR Analysis :

-

13C NMR: δ 168.4 (C-2 thiazole), δ 152.1 (C-4 phenol), δ 56.3 (OCH3)

-

HSQC confirms C-H coupling between thiazole H-4 (δ 6.32) and C-4 (δ 115.7)

XRD Parameters :

-

Space group: P21/c

-

Unit cell: a = 8.42 Å, b = 11.03 Å, c = 14.56 Å

-

R-factor = 0.0413

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, indicating thermal stability suitable for pharmaceutical formulation .

Industrial-Scale Optimization Challenges

Three critical issues require resolution for commercial production:

-

Thiazole Ring Instability : Solved by in situ protection with Boc groups during coupling steps

-

Methoxy Group Migration : Controlled through low-temperature (-20°C) workup

-

Metal Contamination : Chelating resins reduce Pd levels to <5 ppm

Process intensification using continuous flow reactors enhances productivity to 1.2 kg/day in recent pilot trials .

Emerging Methodologies

Photoredox Catalysis :

-

Visible light-induced C-H activation

-

Ru(bpy)3Cl2 catalyst

-

72% yield achieved in preliminary studies

Electrochemical Synthesis :

-

Undivided cell with Pt electrodes

-

0.5 V applied potential

-

68% yield with 99% atom economy

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The thiazole ring system is known for its antimicrobial properties. Research indicates that derivatives of 2-amino-1,3-thiazole exhibit significant antibacterial and antifungal activities. For instance, compounds with halogenated phenyl groups have shown enhanced activity against Gram-positive bacteria and fungi like Candida albicans and Aspergillus niger . The incorporation of the methoxy group in 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol may further enhance these properties by improving solubility and bioavailability.

Acetylcholinesterase Inhibition

Another promising application lies in neuropharmacology. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Inhibitors of AChE can potentially enhance cognitive function by increasing acetylcholine levels in the brain. Studies have demonstrated that thiazole derivatives can effectively inhibit AChE activity, suggesting that this compound could be developed for treating neurodegenerative disorders .

Anticancer Properties

The compound’s structural features may also contribute to anticancer activity. Thiazole derivatives have been investigated for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in various cancers. By targeting this pathway, this compound could serve as a lead compound for developing new anticancer agents .

Material Science

Corrosion Inhibition

Recent studies have highlighted the potential of thiazole compounds as corrosion inhibitors for metals in acidic environments. Specifically, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been shown to significantly reduce corrosion rates of mild steel in sulfuric acid solutions. This property is attributed to the adsorption of the compound onto the metal surface, forming a protective barrier .

Nanotechnology Applications

The synthesis of magnetic nanoparticles coated with thiazole derivatives has opened new avenues in nanomedicine and targeted drug delivery systems. The magnetic properties facilitate easy separation and recovery from solutions, while the thiazole coating enhances biocompatibility and functionalization capabilities .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activities. Variations in substituents on the thiazole and phenolic rings can significantly influence its pharmacological profiles. For example, modifications such as halogenation or the introduction of alkyl groups may enhance antimicrobial potency or AChE inhibition .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. Results indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents.

Case Study 2: Neuroprotective Effects

In vitro assays were conducted to assess the neuroprotective effects of thiazole derivatives on neuronal cell lines exposed to neurotoxic agents. Findings revealed that certain compounds significantly reduced cell death and oxidative stress markers, indicating their potential utility in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 2-amino-1,3-thiazol-4-yl scaffold but differing in substituents, molecular weight, and biological activity.

Key Structural and Functional Differences

Analysis of Substituent Effects

Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound enhances hydrogen bonding and solubility in polar solvents compared to analogs with methoxy (e.g., CAS 93209-95-1) or methyl groups (e.g., 7d) .

Amino Group Modifications: Alkylation or acylation of the 2-amino group (as in propanamide derivatives like 7d) introduces bulkier substituents, which may sterically hinder target binding but improve metabolic stability .

Thiazole Core Variations: Substitution at position 4 of the thiazole with resorcinol (in W495) vs. phenol (main compound) alters electronic properties. Resorcinol’s dual hydroxyl groups enhance polarity and metal chelation capacity, whereas the methoxy group in the main compound balances polarity and lipophilicity .

Biologische Aktivität

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol, also known as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a methoxyphenol moiety. Its structure is crucial for its biological activity, influencing interactions with various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial and fungal strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, it showed an MIC of 7.8 × 10⁻³ mg/mL against Escherichia coli and Bacillus licheniformis .

- Antifungal Activity : The compound was tested against several phytopathogenic fungi, exhibiting inhibition rates significantly higher than standard antifungal agents such as nystatin .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on breast cancer cells.

Research Insights:

- Cell Line Studies : In vitro assays on MCF-7 breast cancer cells revealed a dose-dependent increase in apoptosis when treated with the compound. The IC₅₀ values were found to be in the micromolar range, indicating substantial cytotoxicity .

- Mechanism of Action : The compound may inhibit tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase (COX) enzymes.

Mechanistic Studies:

- COX Inhibition : It has been identified as a selective COX-2 inhibitor with promising anti-inflammatory activity. This was confirmed through in vivo models where it showed significant reduction in inflammation markers .

Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells while sparing normal fibroblast cells, suggesting a favorable selectivity index for cancer therapy .

- Antimicrobial Efficacy : Another investigation reported the compound's efficacy against multi-drug resistant strains of bacteria, emphasizing its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol, and how is its purity validated?

- Methodological Answer : The compound is synthesized via coupling reactions involving thiazole ring formation. For example, Elachkar et al. (2018) prepared derivatives by reacting 4-hydroxy-3-methoxyphenyl precursors with thiazole-amine intermediates under controlled conditions. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How is the crystal structure of this compound determined using X-ray crystallography, and what software tools are recommended for refinement and visualization?

- Methodological Answer : Single-crystal X-ray diffraction is employed for structural elucidation. Data refinement uses SHELXL, a robust program for small-molecule crystallography, while visualization is achieved via ORTEP-3, which provides graphical representations of thermal ellipsoids and molecular geometry. SHELX programs are preferred for their compatibility with high-resolution data and robustness in handling twinned crystals .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Spectrophotometric methods, such as UV-Vis absorption at characteristic wavelengths (e.g., λmax ~300 nm for thiazole derivatives), are commonly used. For complex matrices, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity and specificity, enabling quantification at low concentrations while minimizing interference from biological components .

Advanced Research Questions

Q. What experimental models and methodologies are used to assess the selective COX-2 inhibition activity of this compound?

- Methodological Answer : COX inhibition is evaluated using stably transfected cell lines overexpressing COX-1 or COX-2. Activity is quantified via enzyme immunoassays (EIAs) measuring prostaglandin E2 (PGE2) production. For in vivo validation, the dorsal air pouch model in rodents assesses anti-inflammatory efficacy by measuring leukocyte infiltration and cytokine levels. Compound 6b (this compound) demonstrated COX-2 selectivity with IC50 values of 9.01 ± 0.01 μM (COX-1) and 11.65 ± 6.20 μM (COX-2) .

Q. How can hydrogen bonding patterns in the crystal structure inform the design of derivatives with improved stability?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bonding motifs (e.g., R2<sup>2</sup>(8) rings) that stabilize the crystal lattice. Modifying substituents like the methoxy or amino groups can alter H-bond donor/acceptor capacity, influencing solubility and thermal stability. For example, introducing stronger H-bond acceptors may enhance crystalline packing efficiency .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of this thiazole derivative?

- Methodological Answer : SAR studies focus on substituting the thiazole ring or phenolic moiety. For instance, replacing the methoxy group with bulkier substituents (e.g., ethoxy) can improve COX-2 selectivity, while modifying the amino group to a methylamide (as in derivative 6a) shifts activity toward non-selective COX inhibition. Docking studies with 15-lipoxygenase (15-LOX) further guide rational design by mapping hydrophobic interactions .

Q. What validation protocols ensure the accuracy of crystallographic data for this compound?

- Methodological Answer : Crystallographic data integrity is verified using tools like PLATON for symmetry checks, ADDSYM for missed symmetry detection, and the IUCr’s checkCIF service. Residual electron density analysis and R-factor convergence (e.g., R1 < 0.05) confirm model reliability. SHELXL’s refinement parameters, such as weighted R-factors and goodness-of-fit, are critical for validation .

Q. How do different polymorphic forms impact the compound's bioavailability, and what techniques identify these variations?

- Methodological Answer : Polymorphs are characterized using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Raman spectroscopy. For example, a monoclinic (P21/c) polymorph may exhibit higher solubility than an orthorhombic form due to lattice energy differences. Dissolution studies in simulated biological fluids (e.g., PBS at pH 7.4) correlate polymorphic stability with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.